molecular formula C23H17BrN2O3 B11559475 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11559475
M. Wt: 449.3 g/mol
InChI Key: MFMSTVVYTGVORI-YQQIJQLDSA-N
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Description

2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylcarbonyl hydrazinylidene moiety and a bromophenyl prop-2-enoate group. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenylcarbonyl hydrazine derivative with an aldehyde, followed by the addition of a bromophenyl prop-2-enoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylcarbonyl hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bromophenyl group can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to similar compounds, 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

[2-[(Z)-(benzoylhydrazinylidene)methyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C23H17BrN2O3/c24-20-13-10-17(11-14-20)12-15-22(27)29-21-9-5-4-8-19(21)16-25-26-23(28)18-6-2-1-3-7-18/h1-16H,(H,26,28)/b15-12+,25-16-

InChI Key

MFMSTVVYTGVORI-YQQIJQLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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